4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Description
The exact mass of the compound this compound is 433.10962727 g/mol and the complexity rating of the compound is 833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
10-(3-methoxy-4-phenylmethoxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-29-18-11-15(7-8-17(18)30-13-14-5-3-2-4-6-14)16-12-19(27)24-21-20(16)22(28)25-23-26(21)9-10-31-23/h2-11,16H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIAIDCEXGELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)N=C4N3C=CS4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiazolo and pyridine moieties, using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be facilitated by reagents such as lithium aluminum hydride, targeting specific functionalities within the molecule.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols) or electrophiles (e.g., halogens, sulfonyl chlorides).
Major Products: : The major products from these reactions vary based on the functional group targeted. Oxidation typically yields higher oxidation states of the heterocyclic rings, while reduction can produce more saturated derivatives. Substitution reactions result in derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: : The compound is explored for its potential as a building block in the synthesis of more complex molecules and materials, given its multifaceted reactivity.
Biology: : In biological studies, 4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione has shown promise as a molecular probe for studying enzyme mechanisms and receptor interactions.
Medicine: : Potential therapeutic applications are being investigated, particularly its efficacy and selectivity as an inhibitor for specific enzymes or receptors implicated in various diseases.
Industry: : The compound’s stability and functional diversity make it useful in the development of new materials, such as polymers and coatings, that benefit from its robust heterocyclic framework.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism involves:
Binding to the active site of the target molecule.
Inducing conformational changes that either inhibit or activate the target's function.
Modulating downstream signaling pathways or biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl derivatives
Pyrido[3,2-e]thiazolo compounds
Pyrido[3,2-e]pyrimidine derivatives
By integrating elements from these various structures, the compound offers a versatile platform for developing new chemical entities with tailored properties.
That should give you a robust understanding of this compound in a nutshell!
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
